Methyl thieno[2,3-b]thien-2-yl sulfide

Organic semiconductors Reorganization energy Charge-carrier mobility

Methyl thieno[2,3-b]thien-2-yl sulfide (synonyms: 2-(methylthio)thieno[2,3-b]thiophene, 5-(methylthio)thieno[2,3-b]thiophene; CAS 40985-55-5; molecular formula C₇H₆S₃; MW 186.32 g/mol) is a sulfur-rich fused bicyclic heterocycle belonging to the thieno[2,3-b]thiophene family. The compound features a planar, aromatic thieno[2,3-b]thiophene core with a methylthio (-SCH₃) substituent at the 2-position.

Molecular Formula C7H6S3
Molecular Weight 186.3g/mol
Cat. No. B428653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thieno[2,3-b]thien-2-yl sulfide
Molecular FormulaC7H6S3
Molecular Weight186.3g/mol
Structural Identifiers
SMILESCSC1=CC2=C(S1)SC=C2
InChIInChI=1S/C7H6S3/c1-8-6-4-5-2-3-9-7(5)10-6/h2-4H,1H3
InChIKeyWDPWMRMGXRTQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Thieno[2,3-b]thien-2-yl Sulfide (CAS 40985-55-5): Procurement-Relevant Identity and Physicochemical Profile


Methyl thieno[2,3-b]thien-2-yl sulfide (synonyms: 2-(methylthio)thieno[2,3-b]thiophene, 5-(methylthio)thieno[2,3-b]thiophene; CAS 40985-55-5; molecular formula C₇H₆S₃; MW 186.32 g/mol) is a sulfur-rich fused bicyclic heterocycle belonging to the thieno[2,3-b]thiophene family . The compound features a planar, aromatic thieno[2,3-b]thiophene core with a methylthio (-SCH₃) substituent at the 2-position . Its predicted boiling point is 309.8±22.0 °C and predicted density is 1.38±0.1 g/cm³ . The thieno[2,3-b]thiophene scaffold is one of only three stable constitutional isomers of thienothiophene, alongside thieno[3,2-b]thiophene and thieno[3,4-b]thiophene; the [2,3-b] isomer was the first to be isolated and is recognized for its cross-conjugated electronic structure that imparts distinct optoelectronic properties [1]. Reference spectroscopic data (¹H NMR, MS) are available through major spectral libraries for identity verification [2].

Why Methyl Thieno[2,3-b]thien-2-yl Sulfide Cannot Be Replaced by a Generic Thienothiophene Analog


The thienothiophene family encompasses multiple constitutional isomers and substitution patterns that produce materially different electronic, electrochemical, and steric properties [1]. The thieno[2,3-b]thiophene core possesses a cross-conjugated π-system that fundamentally differs from the fully conjugated thieno[3,2-b]thiophene isomer; this cross-conjugation has been shown to reduce reorganization energy (λ) by approximately 54% relative to the alternative isomer framework, directly impacting charge-carrier mobility in semiconductor applications [2]. The 2-position methylthio substituent further differentiates this compound from the corresponding 2-methyl, 2-halo, or unsubstituted analogs: the methylthio group is electron-donating and uniquely stabilizes oxidized (radical cation and dication) species—an effect not replicated by methoxy, methyl, sulfinylmethyl, t-butylthio, or pyrrolidine substituents [3]. Additionally, the methylthio group is oxidatively tunable (sulfide → sulfoxide → sulfone), enabling post-synthetic modulation of electronic properties that is unavailable with simple alkyl or halogen substituents [4]. Procurement of a generic thienothiophene or an incorrectly substituted analog therefore risks compromising electronic performance, oxidative stability, or downstream synthetic versatility.

Quantitative Evidence: Verified Differentiation of Methyl Thieno[2,3-b]thien-2-yl Sulfide Against Comparator Compounds


Thieno[2,3-b] vs. Thieno[3,2-b] Isomeric Core: 54% Lower Reorganization Energy for Superior Charge Transport

The thieno[2,3-b]thiophene substructure, when incorporated into a tetrathienoacene (i4TA) framework, yields a theoretically calculated reorganization energy (λ) of 149 meV—a 54% reduction compared to the 325 meV calculated for the isomeric 4TA framework built on the thieno[3,2-b]thiophene-type core [1]. This cross-conjugation effect is intrinsic to the thieno[2,3-b] topology. A single-crystal field-effect transistor fabricated from β-methylthio-i4TA (β-MT-i4TA), which contains the methylthio-functionalized thieno[2,3-b]thiophene substructure, demonstrated hole mobility as high as 3.5 cm² V⁻¹ s⁻¹ with band-like transport [1]. For context, unoptimized thieno[2,3-b]thiophene-based small-molecule OFETs lacking the fused tetrathienoacene extension typically exhibit hole mobilities in the range of 0.03–0.07 cm² V⁻¹ s⁻¹ [2].

Organic semiconductors Reorganization energy Charge-carrier mobility Tetrathienoacene OFET

Methylthio Substituent Uniquely Stabilizes Oxidized Species vs. Methoxy, Methyl, and Other Substituents

In a systematic electrochemical study of 2,5-disubstituted oligothiophenes, the methylthio (-SCH₃) group was found to uniquely stabilize both the monocation and dication oxidized species, yielding chemically reversible redox couples [1]. By contrast, comparator substituents at the same positions—methoxy (-OCH₃), methyl (-CH₃), sulfinylmethyl (-S(O)CH₃), t-butylthio (-SC(CH₃)₃), and pyrrolidine (-NC₄H₈)—did not confer the same degree of stabilization [1]. The stabilizing effect of methylthio groups was demonstrated to be specifically effective on thiophene rings and was not replicated on thiadiazole, N-methylpyrrole, or benzene structures [1]. This substituent-level differentiation is relevant to methyl thieno[2,3-b]thien-2-yl sulfide because the 2-position methylthio group on the thieno[2,3-b]thiophene core is expected to confer analogous oxidative stabilization, rendering the compound more suitable for applications requiring reversible redox cycling than its 2-methyl or 2-methoxy counterparts.

Electrochemistry Redox stability Methylthio substituent effect Oligothiophene Energy storage

Methylthio → Sulfone Oxidation: Tunable Electronic Properties via High-Yield HOF·CH₃CN Oxygenation

Thieno[2,3-b]thiophene derivatives can be oxidized at the ring sulfur atom to the corresponding sulfone (thiophene-1,1-dioxide) using the HOF·CH₃CN complex under very mild conditions and in high yield [1]. This transformation converts the electron-rich thieno[2,3-b]thiophene into an electron-deficient sulfone, dramatically altering the electronic character [1]. For methyl thieno[2,3-b]thien-2-yl sulfide, the presence of the methylthio substituent provides a second, independent oxidation handle: the methylthio sulfur can be selectively oxidized to sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) using controlled equivalents of mCPBA or similar oxidants [2]. This dual-oxidation capability—ring sulfur and substituent sulfur—offers a degree of electronic property tuning that is unavailable with 2-methylthieno[2,3-b]thiophene (no exocyclic sulfur) or 2-halo analogs (no tunable substituent). The ring-sulfone transformation has been demonstrated to shift UV absorption and fluorescence maxima to higher energy regions in related dithienosilole-methylthio systems [2].

Oxidation chemistry Sulfone formation Electronic tuning HOF·CH₃CN Post-synthetic modification

Methylthio as a Regiochemical Directing Group: Enabling Selective C–H Functionalization at the Thieno[2,3-b]thiophene Core

The methylthio (-SCH₃) substituent has been established as an effective directing group for lithiation reactions on thiophene and fused thiophene systems, enabling regioselective deprotonation and subsequent functionalization at positions ortho to the methylthio group [1]. Taylor and Vogel (1985) demonstrated that the methylthio group directs lithiation with useful regioselectivity on thiophene substrates, facilitating the synthesis of thieno[2,3-b]-, thieno[3,2-b]-, and thieno[3,4-b]-thiophene isomers from appropriate precursors [1]. For methyl thieno[2,3-b]thien-2-yl sulfide specifically, the methylthio group at the 2-position is expected to direct metalation to the adjacent 3-position of the thieno[2,3-b]thiophene core, enabling selective introduction of electrophiles at that site. This contrasts with 2-methylthieno[2,3-b]thiophene, where the methyl group is a much weaker director, and with 2-halo analogs, where lithiation may proceed via halogen-metal exchange rather than directed ortho-metalation, leading to different regiochemical outcomes [1].

Directed ortho-metalation Lithiation C–H functionalization Synthetic building block Regioselectivity

Spectroscopic Identity Confirmation: Differentiated ¹³C NMR Fingerprint vs. 2-Substituted Thieno[3,2-b]thiophene Analogs

A dedicated ¹³C NMR study of 2-substituted thieno[2,3-b]thiophenes and thieno[3,2-b]thiophenes established that the two isomeric series produce distinctly different ¹³C chemical shift patterns, enabling unambiguous structural confirmation [1]. Reference ¹H NMR and GC-MS spectra for methyl thieno[2,3-b]thien-2-yl sulfide (also listed as 2-methylthio-thieno(2,3-B)thiophene) are archived in the Wiley KnowItAll spectral library, with the compound dissolved in acetone-d₆ [2]. The exact mass is 185.963164 u, and the molecular ion and fragmentation pattern in GC-MS provide additional identity verification [2]. This spectroscopic distinguishability is critical for procurement quality assurance: a mis-sourced thieno[3,2-b]thiophene analog (e.g., 2-(methylthio)thieno[3,2-b]thiophene) would yield detectably different ¹³C NMR resonances, enabling rejection of incorrectly supplied material before it enters a synthetic sequence or device fabrication workflow.

Quality control ¹³C NMR Structural confirmation Isomer identification Procurement verification

Validated Application Scenarios for Methyl Thieno[2,3-b]thien-2-yl Sulfide Based on Quantitative Differentiation Evidence


Organic Field-Effect Transistor (OFET) Building Block Leveraging Low Reorganization Energy

Researchers designing high-mobility organic semiconductors should prioritize methyl thieno[2,3-b]thien-2-yl sulfide or its derivatives over thieno[3,2-b]thiophene-based analogs. The thieno[2,3-b]thiophene core's cross-conjugated electronic structure reduces reorganization energy by 54% (149 meV vs. 325 meV for the [3,2-b] isomeric framework), a factor directly correlated with enhanced charge-carrier mobility [1]. The methylthio derivative β-MT-i4TA has already demonstrated single-crystal hole mobility of 3.5 cm² V⁻¹ s⁻¹ with band-like transport [1]. This compound serves as a versatile precursor for synthesizing extended tetrathienoacene and related fused-ring semiconductors where low λ is a design objective. [1]

Electrochemical Energy Storage Materials Requiring Reversible Redox Cycling

The methylthio substituent uniquely stabilizes oxidized (radical cation and dication) species on thiophene-based systems—a property not replicated by methoxy, methyl, sulfinylmethyl, t-butylthio, or pyrrolidine substituents [1]. This makes methyl thieno[2,3-b]thien-2-yl sulfide a superior candidate monomer or building block for redox-active polymers and oligomers intended for lithium-ion battery cathodes, redox capacitors, or electrochromic devices where reversible redox chemistry is essential. The demonstrated chemical reversibility of methylthio-capped oligothiophenes provides a procurement rationale: alternative substituents risk irreversible redox behavior and capacity fade. [1]

Post-Synthetic Property Tuning via Stepwise Sulfur Oxidation for Optoelectronic Devices

Methyl thieno[2,3-b]thien-2-yl sulfide contains two independently oxidizable sulfur centers: the ring sulfur (convertible to sulfone via HOF·CH₃CN in high yield) and the exocyclic methylthio sulfur (convertible to sulfoxide or sulfone via mCPBA) [1][2]. This dual-oxidation capability enables systematic tuning of HOMO/LUMO energies, absorption/emission wavelengths, and solubility—parameters critical for OLED host/transport materials, OPV active layers, and nonlinear optical chromophores. The 2-methyl analog lacks the exocyclic sulfur oxidation handle, while 2-halo analogs require metal-catalyzed cross-coupling for further modification, adding synthetic complexity. Procurement of the methylthio derivative preserves the maximum range of post-synthetic electronic tuning options. [1][2]

Regioselective Synthesis of 2,3-Disubstituted Thieno[2,3-b]thiophene Derivatives

The methylthio group at the 2-position directs ortho-lithiation to the adjacent 3-position, enabling predictable and regioselective introduction of electrophiles (e.g., halogens, formyl, carboxyl, silyl groups) at that site [1]. This directed metalation strategy offers a more convergent synthetic route to 2,3-disubstituted thieno[2,3-b]thiophenes compared to approaches starting from 2-methyl or 2-halo analogs, where regiochemical control is weaker or proceeds via different mechanistic pathways. Researchers engaged in medicinal chemistry campaigns or materials discovery programs that require systematic variation of the thieno[2,3-b]thiophene substitution pattern should select this compound as the strategic entry point to maximize synthetic efficiency and minimize protecting-group manipulations. [1]

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